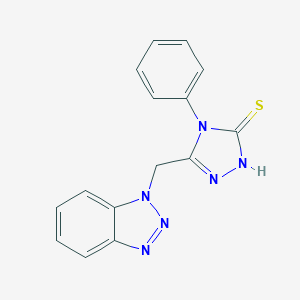

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of benzotriazole and triazole rings These structures are known for their significant roles in medicinal chemistry and material sciences due to their stability and diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of benzotriazole with an appropriate aldehyde to form a Schiff base, which is then cyclized with hydrazine derivatives to form the triazole ring. The thiol group is introduced in the final step through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzotriazole and triazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Thiols, amines, and alkoxides.

Major Products

Disulfides: Formed from the oxidation of thiol groups.

Amines: Formed from the reduction of nitro groups.

Substituted Triazoles: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents. Their ability to interact with biological macromolecules makes them valuable tools in studying biochemical pathways.

Medicine

Medicinally, this compound and its derivatives are being explored for their potential as anticancer, antiviral, and antifungal agents. Their ability to bind to specific targets in cells makes them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of corrosion inhibitors, UV stabilizers, and materials for electronic devices. Its stability and reactivity make it suitable for various applications in material science.

Mécanisme D'action

The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the blocking of receptor sites, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzotriazole: Known for its use as a corrosion inhibitor and in medicinal chemistry.

1,2,4-Triazole: Widely used in pharmaceuticals for its antifungal and anticancer properties.

Thiourea Derivatives: Known for their antimicrobial and anticancer activities.

Uniqueness

What sets 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol apart is its combined structural features, which provide a unique set of chemical and biological properties. The presence of both benzotriazole and triazole rings in a single molecule enhances its stability and reactivity, making it a valuable compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and industry, showcasing its potential and versatility

Activité Biologique

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (commonly referred to as benzotriazol-thiazole compound) is a bioactive molecule that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N6S, with a molecular weight of 284.36 g/mol. It features a benzotriazole moiety fused with a triazole ring and a thiol functional group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The benzotriazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

- Antiparasitic Effects : Research indicates that benzotriazole derivatives can inhibit the growth of protozoan parasites. In vitro studies demonstrated that certain derivatives significantly reduced the viability of Trypanosoma species at concentrations as low as 25 μg/mL .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies report minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 to 25 μg/mL, indicating potential as an antifungal agent .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. In vitro assays showed that it could inhibit the proliferation of cancer cell lines at specific concentrations, highlighting its potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study conducted by Ochal et al. focused on various benzotriazole derivatives' antibacterial properties against clinical strains, including MRSA and MSSA. The results indicated that certain structural modifications enhanced the antimicrobial potency significantly compared to traditional antibiotics .

- Antiparasitic Efficacy : Research demonstrated that specific benzotriazole derivatives exhibited dose-dependent growth inhibition against Trypanosoma species, particularly in the trypomastigote form, which is crucial for infection transmission .

- Antifungal Mechanisms : The introduction of halogen substituents on the benzotriazole ring was found to increase antifungal activity against both Candida and Aspergillus spp., suggesting that chemical modifications can enhance efficacy .

- Cancer Cell Proliferation Inhibition : In vitro studies using HepG2 liver cancer cells revealed that treatment with the compound resulted in significant inhibition of cell proliferation at concentrations as low as 12.5 µg/mL, indicating potential for further development in cancer therapeutics .

Propriétés

IUPAC Name |

3-(benzotriazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6S/c22-15-18-17-14(21(15)11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)16-19-20/h1-9H,10H2,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZYEESDHOONDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4N=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.